molecular formula C14H11F3O3 B8488610 Methyl 6-methoxy-5-trifluoromethyl-1-naphthoate CAS No. 84532-73-0

Methyl 6-methoxy-5-trifluoromethyl-1-naphthoate

Cat. No. B8488610
CAS RN: 84532-73-0
M. Wt: 284.23 g/mol
InChI Key: RHWIHRLTIWWWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methoxy-5-trifluoromethyl-1-naphthoate is a useful research compound. Its molecular formula is C14H11F3O3 and its molecular weight is 284.23 g/mol. The purity is usually 95%.
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properties

CAS RN

84532-73-0

Molecular Formula

C14H11F3O3

Molecular Weight

284.23 g/mol

IUPAC Name

methyl 6-methoxy-5-(trifluoromethyl)naphthalene-1-carboxylate

InChI

InChI=1S/C14H11F3O3/c1-19-11-7-6-8-9(12(11)14(15,16)17)4-3-5-10(8)13(18)20-2/h3-7H,1-2H3

InChI Key

RHWIHRLTIWWWCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-iodo-6-methoxy-1-naphthalenecarboxylic acid methyl ester (10.26 g, 30 mmoles, described in Example 1f), trifluoromethyl iodide (12 g, 61.2 mmoles), freshly prepared copper powder (5.7 g, prepared according to the procedure of R. Q. Brewster and T. Groening, "Organic Syntheses", Coll. Vol. II, John Wiley and Sons, New York, N.Y., U.S.A., 1948, p. 445) and pyridine (45 ml) was charged into a stainless steel autoclave. The vessel was shaken and heated at 120° C. for 20 hr and cooled to room temperature. The mixture was diluted with diethyl ether-ethyl acetate (1:1). The insoluble material was removed by filtration. The filtrate was washed with 1N aqueous HCl, water and dried (MgSO4). The solvent was removed under reduced pressure. The residue was crystallized from ethanol to give 6.4 g of 5-(trifluoromethyl)-6-methoxy-1-naphthalenecarboxylic acid methyl ester; mp 79°-80° C.; NMR (CDCl3) δ3.95 (s, 6H), 8.00 (m, 5H). A mixture of the latter ester (6.3 g, 22 mmoles), 1N aqueous NaOH solution (34.12 ml) and methanol (100 ml) was stirred at 20°-22° C. for 4 hr. The mixture was adjusted to pH 7 with 1N aqueous HCl, methanol was removed from the mixture by distillation and the concentrated mixture was made acidic (pH 2) with 1N aqueous HCl. The resulting precipitate was collected and dried to yield 6 g of the title compound; mp 218°-219° C.; NMR (DMSO-d6) δ4.0 (s, 3H), 8.3 (m, 5H), 10.6 (broad, 1H).
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10.26 g
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12 g
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Synthesis routes and methods II

Procedure details

Using the same general procedure as in Comparative Example A, one molar proportion of methyl 6-methoxy-5-bromo-1-naphthoate (MMBN) was reacted with 1.7 molar proportions of sodium trifluoroacetate in the presence of 2 molar proportions of CuI and molar proportions of N,N-dimethylformamide (DMF), with an additional 0.95 molar proportion of sodium trifluoroacetate being added during the course of the reaction. The total reaction time was 5 hours. After workup, the desired methyl 6-methoxy-5-trifluoromethyl-1-naphthoate (MMTN) was isolated in a 76% yield.
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